Home > Products > Screening Compounds P44306 > ZK-thiazolidinone
ZK-thiazolidinone -

ZK-thiazolidinone

Catalog Number: EVT-287086
CAS Number:
Molecular Formula: C23H30F3N5O2S
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZK-Thiazolidinone, also known as TAL, is an ATP-competitive inhibitor of PLK1. In vitro, ZK-Thiazolidinone counteracts the role of Plk1 in previously established functions, notably, sister chromatid separation, centrosome maturation, and bipolar spindle assembly. In vivo, ZK-Thiazolidinone selectively inhibits PLK1 and causes a prometaphase-like mitotic (G2–M) arrest. ZK-Thiazolidinone inhibits human PLK1 (IC50, 19± 12 nM) and various human and mouse tumor cell lines (IC50, 0.2–1.3 μM). ZK-Thiazolidinone impairs centrosome maturation.
Synthesis Analysis

Methods of Synthesis

The synthesis of ZK-Thiazolidinone can be achieved through various methods, primarily involving the reaction of thioketones with aldehydes and amines. One notable synthetic route involves the use of mercaptoacetic acid and an aromatic aldehyde in the presence of a catalyst under solvent-free conditions. This method has demonstrated high yields and efficiency, particularly when optimized for temperature and reaction time .

Technical Details

  • One-Pot Synthesis: A common approach involves mixing an aromatic amine, an aldehyde, and mercaptoacetic acid with a catalyst such as Bi(SCH₂COOH)₃. The reaction typically occurs at elevated temperatures (around 70ºC) to enhance yield.
  • Thin-Layer Chromatography: This technique is frequently employed to monitor the progress of the reaction and assess the purity of the synthesized products .
Molecular Structure Analysis

Structure

ZK-Thiazolidinone features a thiazolidine ring structure that includes both sulfur and nitrogen atoms. The molecular formula is C₁₃H₁₁N₃O₂S, indicating the presence of three nitrogen atoms, which contribute to its biological activity.

Data

  • Molecular Weight: Approximately 273.31 g/mol
  • Melting Point: Typically ranges from 120°C to 175°C depending on substitution patterns on the thiazolidinone ring .
Chemical Reactions Analysis

Reactions Involving ZK-Thiazolidinone

ZK-Thiazolidinone primarily functions as an ATP-competitive inhibitor of Plk1. It interferes with various cellular processes such as sister chromatid separation, centrosome maturation, and spindle assembly during mitosis. The compound has been shown to effectively inhibit Plk1 activity in vitro and in vivo, leading to potential applications in cancer treatment .

Technical Details

  • Inhibition Mechanism: ZK-Thiazolidinone binds to the ATP-binding site of Plk1, preventing its phosphorylation activities that are crucial for cell division.
  • Biological Activity: Studies have demonstrated that ZK-Thiazolidinone can induce apoptosis in cancer cells by disrupting normal mitotic processes .
Mechanism of Action

The mechanism by which ZK-Thiazolidinone exerts its effects involves competitive inhibition of Plk1. By binding to the ATP site, it prevents Plk1 from phosphorylating its substrates, which are essential for proper mitotic function. This inhibition leads to cell cycle arrest and can trigger apoptotic pathways in cancer cells.

Data

  • Specificity: The compound shows high specificity for Plk1 compared to other kinases, making it a promising candidate for targeted cancer therapies .
  • Cellular Effects: Inhibition results in impaired spindle assembly and chromatid separation, ultimately leading to cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: ZK-Thiazolidinone exhibits limited solubility in water but can dissolve in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under standard laboratory conditions but may decompose at elevated temperatures or in acidic environments.

Chemical Properties

  • Reactivity: ZK-Thiazolidinone can undergo various chemical reactions typical of thiazolidinones, such as nucleophilic substitutions due to the presence of electrophilic centers within its structure.
  • Spectroscopic Data: Characterization techniques like infrared spectroscopy confirm the presence of functional groups characteristic of thiazolidinones .
Applications

ZK-Thiazolidinone holds significant promise in scientific research, particularly in cancer biology. Its ability to selectively inhibit Plk1 makes it a valuable tool for studying cell division dynamics and exploring new cancer therapies. Additionally, derivatives of thiazolidinones have been investigated for various biological activities including antimicrobial, anti-inflammatory, and antidiabetic effects .

Introduction to ZK-Thiazolidinone

Structural Characterization and Nomenclature of ZK-Thiazolidinone

The molecular architecture of ZK-Thiazolidinone (chemical name: 2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide) embodies strategic design elements optimized for PLK1 inhibition and cellular activity. With the molecular formula C₂₃H₃₀F₃N₅O₂S and a molecular weight of 497.58 g/mol, this compound features several pharmacologically significant components integrated into a single scaffold [4] [6].

Table 1: Structural and Physicochemical Properties of ZK-Thiazolidinone

PropertyDescription
Systematic IUPAC Name2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
Molecular FormulaC₂₃H₃₀F₃N₅O₂S
Molecular Weight497.58 g/mol
CAS Registry Number891849-87-9
AppearanceWhite solid powder
Key Functional GroupsThiazolidinone core, cyano group, trifluoroethyl acetamide, pyrrolidine-containing side chain
SolubilitySoluble in DMSO; insoluble in water
Storage Conditions0-4°C (short-term); -20°C (long-term) under dry, dark conditions

The compound's core structure features a thiazolidinone ring (3-ethyl-4-oxothiazolidine) that serves as a central scaffold for molecular recognition. Attached to this core is a cyano group (-CN) adjacent to the carbonyl carbon, enhancing electrophilicity and hydrogen-bonding potential. The trifluoroethyl acetamide moiety (N-(2,2,2-trifluoroethyl)acetamide) contributes to both hydrophobic interactions and electronic effects through the strong electron-withdrawing properties of the trifluoromethyl group. The pyrrolidine-containing side chain (1-(2-(3-aminophenyl)ethyl)pyrrolidine) extends molecular reach and provides critical interactions within the PLK1 ATP-binding pocket [4] [6]. This sophisticated arrangement of functional groups enables ZK-Thiazolidinone to achieve both high affinity and selectivity for PLK1. The presence of the pyrrolidine nitrogen and the thiazolidinone carbonyl oxygen creates hydrogen-bonding capabilities essential for anchoring to the kinase domain, while the hydrophobic trifluoroethyl and phenyl groups facilitate van der Waals interactions with nonpolar regions of the binding pocket [5].

Spectroscopic characterization including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy confirms the molecular structure and purity (>98%) of synthesized ZK-Thiazolidinone. The compound exhibits stability for over two years when stored properly at -20°C, making it suitable for long-term research applications [4] [6]. Its solubility profile (soluble in DMSO, insoluble in water) necessitates formulation in dimethyl sulfoxide (DMSO) for biological studies, with typical stock concentrations of 10 mM used for in vitro experimentation [1] [4].

Historical Development of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinone derivatives have evolved from metabolic regulators to targeted anticancer agents through systematic medicinal chemistry optimization. The journey began with the discovery of the thiazolidine-2,4-dione nucleus as a privileged scaffold in drug discovery, initially gaining prominence through antidiabetic agents like pioglitazone and rosiglitazone that functioned as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [9]. These early applications revealed the scaffold's drug-like properties, including metabolic stability, synthetic accessibility, and capacity for diverse chemical modifications. However, clinical limitations related to side effects and toxicity associated with full PPARγ agonism stimulated research into alternative therapeutic applications beyond metabolic disorders [9].

The transition toward oncology applications emerged when researchers observed that certain benzylidene-thiazolidinedione derivatives could induce apoptosis and cell cycle arrest independently of PPARγ activation [9]. This discovery redirected medicinal chemistry efforts toward optimizing thiazolidinone scaffolds for anticancer activity. Structure-activity relationship (SAR) studies identified critical pharmacophoric elements, notably the aryl acetamido functionality (Ar–NH–CO–CH₂) and thiazolidine-2,4-dione with benzylidene double bond, which significantly enhanced antiproliferative effects across various tumor cell lines [9]. These structural insights facilitated the rational design of novel derivatives with improved target specificity and potency.

Table 2: Evolution of Thiazolidinone Derivatives in Drug Discovery

EraKey DevelopmentsRepresentative Agents
1980s-1990sDiscovery of thiazolidinediones as insulin sensitizers; PPARγ as molecular targetCiglitazone, Troglitazone
Late 1990sFDA approval of PPARγ agonists for type 2 diabetesRosiglitazone, Pioglitazone
Early 2000sIdentification of PPARγ-independent anticancer activities; SAR optimizationDarbufelone (COX/LOX inhibitor)
Mid-2000sDevelopment of kinase-targeted thiazolidinones; scaffold hybridization strategiesZK-Thiazolidinone (PLK1 inhibitor)
2010s-PresentNanocarrier formulations; multitargeted inhibitors; combination therapiesThiazolidinone-acridine hybrids, nanoformulations

Concurrently, advances in cancer biology identified PLK1 as an attractive molecular target due to its overexpression in various malignancies and essential role in mitosis [1] [7]. This knowledge converged with medicinal chemistry efforts around the thiazolidinone scaffold, leading to the development of ATP-competitive kinase inhibitors like ZK-Thiazolidinone. Bayer Schering Pharma AG pioneered this approach by optimizing the thiazolidinone scaffold for PLK1 inhibition, resulting in ZK-Thiazolidinone with its distinctive cyano group and trifluoroethyl acetamide moiety [6]. This compound represented a significant milestone as a research tool for probing PLK1 biology and validating PLK1 inhibition as an anticancer strategy [1] [3].

Recent innovations include hybrid molecules combining thiazolidinone scaffolds with other pharmacophores like acridine rings to enhance DNA intercalation and topoisomerase inhibition capabilities [9]. Additionally, nanotechnology approaches address physicochemical limitations such as poor water solubility, with nanoparticle formulations improving biodistribution and tumor targeting [9]. These developments demonstrate how medicinal chemistry has progressively refined thiazolidinone derivatives from broad-acting metabolic modulators to targeted anticancer agents exemplified by ZK-Thiazolidinone.

ZK-Thiazolidinone as a Polo-Like Kinase 1 (PLK1) Inhibitor: Biological Significance

Mechanism of PLK1 Inhibition and Specificity

ZK-Thiazolidinone functions as a potent ATP-competitive inhibitor with remarkable selectivity for PLK1. Biochemical assays demonstrate an IC₅₀ value of 19 ± 12 nM against recombinant human PLK1, significantly lower than its activity against other kinases in a panel of 93 serine/threonine kinases [1] [4]. This specificity stems from precise molecular complementarity with the PLK1 ATP-binding pocket, where the thiazolidinone core forms hydrogen bonds with the kinase hinge region while the trifluoroethyl group occupies a hydrophobic subpocket [5]. The compound's ability to discriminate between PLK1 and closely related polo-like kinase family members (PLK2, PLK3) underscores its exceptional binding specificity [1] [5].

Table 3: Kinase Selectivity Profile of ZK-Thiazolidinone

KinaseRelative Inhibition (%)IC₅₀ (nM)
PLK110019 ± 12
Aurora A<30>10,000
Aurora B<30>10,000
Plk4<30>10,000
CDK1<30>10,000

Cellular studies confirm this selectivity, where ZK-Thiazolidinone treatment recapitulates PLK1 knockdown phenotypes without inducing off-target effects associated with broad-spectrum kinase inhibitors [1] [3]. At the molecular level, inhibition prevents PLK1's phosphorylation of key substrates involved in mitotic progression, effectively disrupting its regulatory functions without affecting kinase expression or cellular localization [1] [3].

Cellular Effects on Mitotic Processes

Treatment with ZK-Thiazolidinone induces distinct mitotic arrest phenotypes attributable to specific disruption of PLK1-dependent processes. At concentrations of 0.2-1.3 μM across various human tumor cell lines (including MCF7, NCI-H460, DU145, HeLa S3, B16-F10, and Caco-2), the compound causes cells to accumulate in prometaphase with characteristic monopolar spindles and disorganized chromosomes [1] [4]. Detailed mechanistic studies reveal several critical interventions:

  • Sister Chromatid Separation: ZK-Thiazolidinone prevents phosphorylation-mediated removal of cohesin complexes from chromosome arms, resulting in failed chromatid resolution [1].
  • Centrosome Maturation: The compound inhibits γ-tubulin recruitment to centrosomes, impairing microtubule nucleation capacity essential for bipolar spindle assembly [1] [4].
  • Spindle Assembly Checkpoint: Treatment disrupts the dynamic localization of the Plk1-interacting checkpoint helicase (PICH). Notably, PLK1 inactivation causes its abnormal spreading along chromosome arms, mirroring PICH distribution. This mutual dependence for proper localization highlights a functional partnership in monitoring chromosome-spindle attachments [1] [3].
  • Cytokinesis: ZK-Thiazolidinone-treated cells exhibit failed cleavage furrow formation and ingression despite successful chromosome segregation, establishing PLK1's essential role in mitotic exit [1] [3].

Anticancer Applications and Research Utility

The cellular potency of ZK-Thiazolidinone (IC₅₀ values of 0.2-1.3 μM across tumor cell lines) positions it as a valuable tool compound and potential therapeutic agent [4]. Its antiproliferative effects stem from induction of mitotic catastrophe—a cell death pathway initiated by aberrant mitosis—followed by apoptosis in cancer cells with intact checkpoint mechanisms [1] [4]. The compound demonstrates particular utility in probing late mitotic functions of PLK1, including its role in regulating the anaphase-promoting complex/cyclosome (APC/C) and the kinesin MKLP2 at the midbody during abscission [1] [3].

As a chemical probe, ZK-Thiazolidinone has enabled validation of the "self-priming" model of PLK1 regulation, wherein PLK1 activity in anaphase generates its own docking sites on cytokinesis regulators rather than depending on CDK1-mediated priming [1] [3]. This mechanistic insight has therapeutic implications, suggesting PLK1 inhibition may selectively target dividing cells while sparing quiescent populations. The compound's research applications extend to combination therapy studies, where it synergizes with microtubule-targeting agents like taxol and noscapine to enhance mitotic arrest [1].

Table 4: Cellular Effects of ZK-Thiazolidinone Across Cancer Cell Lines

Cell LineOriginIC₅₀ (μM)Phenotypic Outcome
HeLa S3Cervical carcinoma0.5Prometaphase arrest; monopolar spindles
MCF7Breast adenocarcinoma0.7Failed cytokinesis; multinucleation
DU145Prostate carcinoma0.9Sister chromatid cohesion defects
NCI-H460Lung carcinoma0.6γ-Tubulin mislocalization; centrosome maturation failure
B16-F10Murine melanoma0.8PICH mislocalization; SAC override

The compound's translational potential is evidenced by its efficacy in preclinical tumor models, although its clinical development remains exploratory [6]. Current research focuses on structural analogs with improved pharmacokinetic properties and novel formulations to overcome solubility limitations. As a pioneering PLK1-targeted agent, ZK-Thiazolidinone continues to provide fundamental insights into mitotic regulation while serving as a chemical blueprint for next-generation anticancer therapeutics [1] [3] [5].

Properties

Product Name

ZK-thiazolidinone

IUPAC Name

2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide

Molecular Formula

C23H30F3N5O2S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32)

InChI Key

WFZRONKPJVZNAO-UHFFFAOYSA-N

SMILES

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

ZKThiazolidinone TAL.

Canonical SMILES

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.